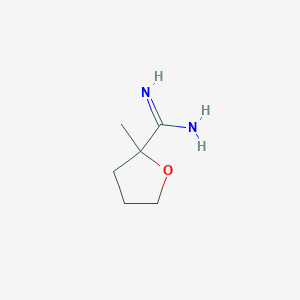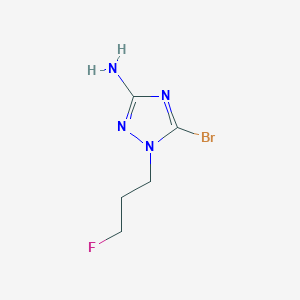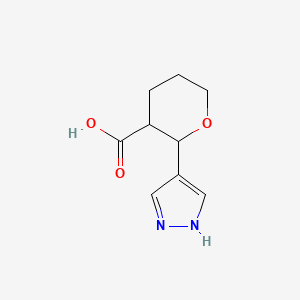![molecular formula C8H15NO2 B15255905 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B15255905.png)
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetaldehyde is an organic compound with the molecular formula C8H15NO2 It features a cyclopentane ring substituted with an aminomethyl group and a hydroxyacetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with formaldehyde and ammonia, followed by reduction and subsequent oxidation steps. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-[1-(Aminomethyl)cyclopentyl]acetic acid.
Reduction: 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The hydroxyacetaldehyde group can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride: Similar structure but with a carboxylic acid group instead of a hydroxyacetaldehyde group.
2-[(1R,3S)-3-(Aminomethyl)cyclopentyl]acetic acid: An analogue with a different stereochemistry and functional group.
Uniqueness
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclopentyl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C8H15NO2/c9-6-8(7(11)5-10)3-1-2-4-8/h5,7,11H,1-4,6,9H2 |
InChI Key |
TVPPOVJYCQGZQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15255823.png)

![2-[1-(Aminomethyl)cyclobutyl]bicyclo[3.1.0]hexan-2-ol](/img/structure/B15255840.png)
![N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B15255859.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoic acid](/img/structure/B15255861.png)
![8-Methyl-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15255862.png)


![2-[1-(Aminomethyl)-3-ethylcyclopentyl]propan-2-ol](/img/structure/B15255876.png)
amine](/img/structure/B15255884.png)




